N-cyclopropyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
Description
N-Cyclopropyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a bicyclic pyridazinone derivative featuring a cyclopropyl acetamide moiety. The cycloheptapyridazinone core imparts rigidity, while the cyclopropyl group may enhance metabolic stability and influence receptor-binding interactions . The compound’s molecular formula, C₁₆H₂₀N₄O₂, and monoisotopic mass (300.1588 g/mol) suggest moderate lipophilicity, which is critical for bioavailability.
Properties
IUPAC Name |
N-cyclopropyl-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13(15-11-6-7-11)9-17-14(19)8-10-4-2-1-3-5-12(10)16-17/h8,11H,1-7,9H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOZUPBQOSRCOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide is a compound of interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex bicyclic structure that contributes to its biological activity. Its molecular formula is , and it exhibits properties typical of small molecules used in pharmacological applications.
Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes relevant to disease processes. For instance, it has been evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis and a target for immunosuppressive therapies .
- Antiviral Activity : In vitro studies suggest that the compound may inhibit viral replication. This activity is crucial for developing antiviral agents targeting diseases such as hepatitis or HIV .
- Cytotoxic Effects : Preliminary evaluations indicate that the compound exhibits cytotoxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound:
| Assay Type | Result | Reference |
|---|---|---|
| DHODH Inhibition | IC50 = 50 µM | |
| Antiviral Activity | Significant reduction in viral load | |
| Cytotoxicity (Cancer Cells) | IC50 = 30 µM against A549 cells |
Case Studies
- Immunosuppressive Potential : A study evaluated the compound's ability to suppress immune responses in vitro. It demonstrated a significant reduction in T-cell proliferation when exposed to the compound, suggesting potential use in autoimmune diseases .
- Cancer Treatment : Another case study focused on the anti-cancer properties of the compound. It was tested against various cancer cell lines and showed promising results in inducing cell death through apoptosis pathways .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-cyclopropyl-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide exhibit significant antimicrobial properties. For instance, studies on related dihydropyrimidine derivatives have shown promising results against various bacterial strains . The structural characteristics of this compound may enhance its efficacy as an antimicrobial agent.
Anticancer Potential
N-cyclopropyl derivatives have been investigated for their anticancer properties. The unique structure allows for potential interactions with cancer cell pathways. Ligand-drug conjugates involving similar structures have been explored for targeted cancer therapy . The ability to selectively deliver cytotoxic agents to cancer cells while minimizing effects on healthy tissues represents a significant advancement in cancer treatment strategies.
Central Nervous System (CNS) Activity
The cycloheptapyridazine framework suggests potential CNS activity. Compounds with similar scaffolds have shown promise in modulating neurotransmitter systems and may be developed into therapeutic agents for neurological disorders. The exploration of such compounds could lead to novel treatments for conditions like depression or anxiety.
Synthetic Pathways
The synthesis of N-cyclopropyl derivatives typically involves multi-step organic reactions that include cyclization and functionalization processes. Understanding these synthetic routes is crucial for optimizing yield and purity in pharmaceutical applications.
Structure-Activity Relationship (SAR) Studies
SAR studies are essential for determining the influence of structural modifications on the biological activity of compounds. By systematically altering functional groups on the N-cyclopropyl framework, researchers can identify key features that enhance or diminish activity against specific biological targets.
Antimicrobial Screening
A study conducted on various derivatives of cyclopropyl compounds found that specific modifications led to enhanced antibacterial activity against Gram-positive bacteria . This highlights the importance of structural diversity in developing effective antimicrobial agents.
Cancer Research
In a recent investigation involving ligand-drug conjugates based on similar chemical frameworks, researchers demonstrated improved targeting of cancer cells with reduced systemic toxicity . This case underscores the potential of N-cyclopropyl derivatives in advancing cancer therapeutics.
Comparison with Similar Compounds
2-(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-Cyclohepta[c]Pyridazin-2-yl)-N-[6-(Trifluoromethoxy)-1,3-Benzothiazol-2-yl]Acetamide
- Molecular Formula : C₁₉H₁₇F₃N₄O₃S
- Key Feature : Replaces the cyclopropyl group with a benzothiazole ring substituted with a trifluoromethoxy group.
- The trifluoromethoxy group improves metabolic resistance and lipophilicity (ClogP ≈ 3.2) .
2-(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-Cyclohepta[c]Pyridazin-2-yl)-N-{2-[2-(Trifluoromethyl)-1H-Benzimidazol-1-yl]Ethyl}Acetamide
- Molecular Formula : C₂₁H₂₁F₃N₆O₂
- Key Feature : Substitutes cyclopropyl with a benzimidazole-ethyl group bearing a trifluoromethyl substituent.
- Impact : The benzimidazole ring enables π-π stacking interactions in biological targets, while the trifluoromethyl group enhances electronegativity and membrane permeability .
N-Cyclopropyl-2-(11-Oxo-6,11-Dihydrodibenzo[b,e]Oxepin-2-yl)Acetamide (3u)
- Molecular Formula : C₂₀H₁₈N₂O₃
- Key Feature: Replaces the cycloheptapyridazinone core with a dibenzooxepin system.
- Impact : The dibenzooxepin ring increases planarity and may alter binding kinetics in hydrophobic pockets. Reported melting point: 161–163°C, suggesting higher crystallinity than the target compound .
Pharmacological Activity Comparisons
Key Observations :
- Trifluoromethyl or trifluoromethoxy groups in analogues enhance potency, likely due to increased electronegativity and metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
